N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 5-methyl-2-propan-2-ylphenol.
Formation of Intermediate: The phenol group is reacted with chloroacetic acid under basic conditions to form 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid.
Amidation Reaction: The intermediate is then reacted with 2-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would likely include:
Continuous Stirred Tank Reactors (CSTR): for the initial formation of the intermediate.
Batch Reactors: for the amidation step to allow precise control over reaction conditions.
Purification Steps: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving acetamides.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-methylphenoxy)acetamide
- N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide
- N-(2-chlorophenyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to the presence of the 5-methyl-2-propan-2-ylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-9-8-13(3)10-17(14)22-11-18(21)20-16-7-5-4-6-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXMHQIDSBADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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